molecular formula C17H15ClN2O2S2 B2445737 2-(2-((4-chlorobenzyl)thio)thiazol-4-yl)-N-(furan-2-ylmethyl)acetamide CAS No. 941984-72-1

2-(2-((4-chlorobenzyl)thio)thiazol-4-yl)-N-(furan-2-ylmethyl)acetamide

Cat. No.: B2445737
CAS No.: 941984-72-1
M. Wt: 378.89
InChI Key: YKQMVWWDVLCBQF-UHFFFAOYSA-N
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Description

2-(2-((4-Chlorobenzyl)thio)thiazol-4-yl)-N-(furan-2-ylmethyl)acetamide is a synthetic organic compound designed for advanced chemical and pharmaceutical research. Its molecular architecture incorporates key heterocyclic systems recognized for their broad bioactivity, positioning it as a valuable scaffold in medicinal chemistry investigations. The compound features a central thiazole ring, a versatile moiety prevalent in the development of active small molecules for applications in pesticides and pharmaceuticals . The structure is further modified with a (4-chlorobenzyl)thio group at the 2-position of the thiazole ring and an acetamide linker bearing a furan-2-ylmethyl group. Thiazole derivatives, due to their unique physiological activities, are extensively utilized in drug discovery and have generated considerable commercial interest . Molecules containing thiazole rings can interact with biological systems in diverse ways, potentially influencing biochemical pathways, inhibiting enzymes, or modulating receptor activity . The specific combination of the thiazole core with the chlorobenzyl and furanyl methyl substituents in this compound makes it a compelling candidate for researchers exploring new chemical entities in areas such as agrochemical safener development or pharmacotherapeutic agent optimization. It is intended for use in structure-activity relationship (SAR) studies, biochemical screening, and mechanism-of-action research. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-[2-[(4-chlorophenyl)methylsulfanyl]-1,3-thiazol-4-yl]-N-(furan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN2O2S2/c18-13-5-3-12(4-6-13)10-23-17-20-14(11-24-17)8-16(21)19-9-15-2-1-7-22-15/h1-7,11H,8-10H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKQMVWWDVLCBQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CNC(=O)CC2=CSC(=N2)SCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(2-((4-chlorobenzyl)thio)thiazol-4-yl)-N-(furan-2-ylmethyl)acetamide, identified by its CAS number 941984-72-1, is a thiazole-based compound that has garnered attention for its potential biological activities. The compound features a unique structure that combines a thiazole ring with a furan moiety and a chlorobenzyl group, which may contribute to its pharmacological properties.

PropertyValue
Molecular FormulaC₁₇H₁₅ClN₂O₂S₂
Molecular Weight378.9 g/mol
StructureStructure

Biological Activity Overview

Research indicates that compounds with thiazole structures exhibit a variety of biological activities, including antitumor , antimicrobial , and anticonvulsant properties. The specific biological activity of 2-(2-((4-chlorobenzyl)thio)thiazol-4-yl)-N-(furan-2-ylmethyl)acetamide has not been extensively documented in literature; however, related compounds provide insight into its potential effects.

Antitumor Activity

Thiazole derivatives have shown promise as antitumor agents . For instance, studies on similar thiazole-containing compounds have reported significant cytotoxic effects against various cancer cell lines. The presence of electron-donating groups on the phenyl ring has been associated with increased activity. In one study, thiazole analogs exhibited IC₅₀ values less than those of standard chemotherapeutics like doxorubicin, indicating strong potential for further development in cancer therapies .

Antimicrobial Properties

The antimicrobial activity of thiazole derivatives is well-documented. Compounds similar to 2-(2-((4-chlorobenzyl)thio)thiazol-4-yl)-N-(furan-2-ylmethyl)acetamide have demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Anticonvulsant Effects

Thiazole derivatives have also been studied for their anticonvulsant properties. For example, certain thiazole-based compounds have shown effectiveness in reducing seizure activity in animal models, with some exhibiting median effective doses significantly lower than traditional anticonvulsants like ethosuximide . This suggests that the compound may possess similar neuroprotective effects.

Structure–Activity Relationship (SAR)

The biological activity of thiazole derivatives can often be linked to their structural components:

  • Thiazole Ring : Essential for activity due to its ability to interact with biological targets.
  • Chlorobenzyl Substituent : Enhances lipophilicity and may improve cellular uptake.
  • Furan Moiety : Potentially contributes to unique interactions within biological systems.

Case Study 1: Antitumor Activity

A study evaluating various thiazole derivatives found that compounds with specific substitutions on the thiazole ring exhibited significant cytotoxicity against A431 and Jurkat cell lines. The IC₅₀ values ranged from 1.61 µg/mL to 1.98 µg/mL, suggesting strong antitumor potential .

Case Study 2: Antimicrobial Efficacy

In another investigation, thiazole derivatives were synthesized and tested against Gram-positive and Gram-negative bacteria. Results indicated that several compounds exhibited antimicrobial activity comparable to norfloxacin, underscoring the therapeutic potential of this class of compounds .

Q & A

Q. Table 1: Key Synthetic Parameters

StepReagents/ConditionsYieldCharacterization
Thiazole formationThiourea, α-bromoacetophenone, KOH/EtOH, reflux65–70%TLC, IR
Substitution4-Chlorobenzyl chloride, DMF, 70°C80%1^1H NMR
AlkylationFuran-2-ylmethylamine, DCM, DCC, RT75%HPLC, MS

How is the compound structurally characterized?

Key techniques include:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR confirm substituent connectivity (e.g., thiazole C-H protons at δ 7.2–7.5 ppm, furan protons at δ 6.3–6.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H]+^+ at m/z 433.05) .
  • X-ray crystallography : Resolves bond angles (e.g., S-C-S angle in thiazole: ~105°) and intramolecular hydrogen bonds (N-H···O, 2.1 Å) .

Advanced Research Questions

What in vitro models are appropriate for evaluating its biological activity?

  • Antimicrobial assays : Broth microdilution (MIC against S. aureus and E. coli) with positive controls (e.g., ciprofloxacin) .
  • Anticancer screening : MTT assay on human cell lines (e.g., MCF-7, HepG2) with IC50_{50} determination .
  • Anti-inflammatory models : COX-2 inhibition assay using ELISA kits .

Q. Table 2: Biological Activity Data

ActivityModelIC50_{50}/MICReference
AnticancerMCF-712.5 µM
AntibacterialS. aureus8 µg/mL
COX-2 inhibitionIn vitro35% at 10 µM

How can researchers resolve contradictions in biological activity data across studies?

  • Cross-validation : Replicate assays under standardized conditions (e.g., same cell line passages, culture media) .
  • Structure-activity relationship (SAR) analysis : Compare substituent effects (e.g., 4-chlorobenzyl vs. 4-fluorobenzyl derivatives) .
  • Dose-response curves : Use nonlinear regression to assess potency variability (e.g., Hill slopes) .

What computational methods predict its mechanism of action?

  • Molecular docking : AutoDock Vina to simulate binding to targets (e.g., EGFR kinase, PDB ID: 1M17) with scoring functions (ΔG ≤ -8 kcal/mol) .
  • Molecular dynamics (MD) simulations : GROMACS to evaluate binding stability (RMSD < 2 Å over 100 ns) .
  • QSAR modeling : MLR analysis to correlate logP and IC50_{50} (R2^2 > 0.85) .

How can synthesis yields be optimized for scale-up?

  • Solvent optimization : Replace DMF with cyclopentyl methyl ether (CPME) for greener chemistry .
  • Catalyst screening : Pd/C for Suzuki couplings (yield increase from 70% to 88%) .
  • Process analytical technology (PAT) : In-line FTIR monitors reaction progress in real-time .

Methodological Notes

  • Contradiction analysis : Compare cytotoxicity data from MTT vs. trypan blue exclusion assays to rule out false positives .
  • Stereochemical considerations : Use chiral HPLC to resolve enantiomers if racemization occurs during synthesis .

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